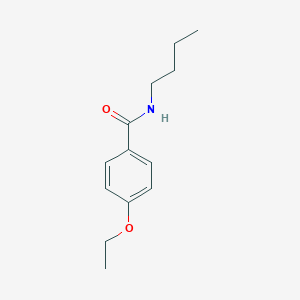

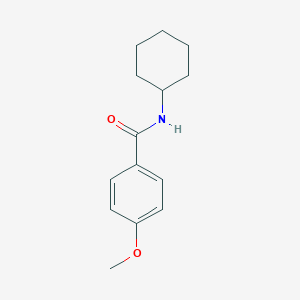

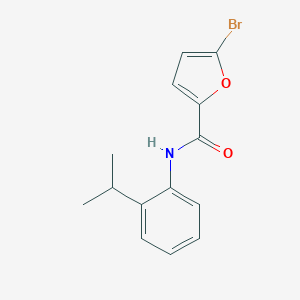

![molecular formula C11H8N2O2 B186158 [3,4'-联吡啶]-5-羧酸 CAS No. 123044-37-1](/img/structure/B186158.png)

[3,4'-联吡啶]-5-羧酸

描述

Bipyridine compounds are a class of organic compounds with two pyridine rings. They are often used as ligands in coordination chemistry due to their ability to donate electrons through nitrogen atoms . Carboxylic acids, on the other hand, are organic compounds containing a carboxyl group (-COOH). They are known for their acidic properties .

Synthesis Analysis

Bipyridine compounds can be synthesized using various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions like Ullmann and Wurtz coupling, electrochemical methods, and other innovative techniques .Molecular Structure Analysis

The molecular structure of bipyridine compounds is characterized by two pyridine rings. The orientation of these rings can significantly affect the properties of the compound .Physical And Chemical Properties Analysis

Physical properties of bipyridine compounds can include color, density, hardness, and solubility . Their chemical properties often involve their reactivity with other substances, particularly their ability to form complexes with metal ions .科学研究应用

Organic Chemistry: Synthesis of Bipyridine Derivatives

Summary of the Application

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Methods of Application

Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst. Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

Results or Outcomes

This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .

Material Science: Covalent Organic Frameworks (COFs) for Electrochemical Applications

Summary of the Application

Covalent organic frameworks are a class of extended crystalline organic materials that possess unique architectures with high surface areas and tunable pore sizes. They have been applied as promising materials in diverse areas such as separation and purification, sensing or catalysis .

Methods of Application

Considerable efforts have been devoted to the design and synthesis of COF-based materials for electrochemical applications, including electrodes and membranes for fuel cells, supercapacitors, and batteries .

Results or Outcomes

Recently suggested hybrid COF materials or COFs with hierarchical porosity can alleviate the most challenging drawback of COFs for these applications .

Coordination Chemistry: Ligands in Transition-Metal Catalysis

Summary of the Application

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis .

Methods of Application

Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .

Results or Outcomes

Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .

Supramolecular Structures

Summary of the Application

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including in supramolecular structures .

Results or Outcomes

Solid Form Landscape of Bipyridines

Summary of the Application

Bipyridine isomers are used as coformers and ligands in coordination chemistry, and they have been subjected to solid form screening and crystal structure prediction .

Methods of Application

One anhydrate and a formic acid disolvate were crystallized for 2,2’-bipyridine, whereas multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .

Results or Outcomes

Seven of the solvates are reported for the first time, and structural information is provided for six of the new solvates . All twelve solid-state forms were investigated comprehensively using experimental and computational approaches .

Use in Organic Acids

Summary of the Application

Organic acids, such as sulfuric acid and formic acid, have a wide range of applications, including use in domestic acidic drain cleaners, as an electrolyte in lead-acid batteries, and in various cleaning agents . Formic acid is the simplest carboxylic acid and is an important intermediate in chemical synthesis .

Methods of Application

Formic acid occurs naturally, most notably in some ants. The word “formic” comes from the Latin word for ant, formica, referring to its early isolation by the distillation of ant bodies .

Results or Outcomes

Control of the solid-state form is required to ensure the optimal performance of a product. As an integral part of the drug development process, every compound is normally subjected to extensive crystal form screening in order to discover as many polymorphs and solvates as possible .

安全和危害

未来方向

属性

IUPAC Name |

5-pyridin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKJIEJDXJCAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567336 | |

| Record name | [3,4'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4'-Bipyridine]-5-carboxylic acid | |

CAS RN |

123044-37-1 | |

| Record name | [3,4'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,4'-bipyridine]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

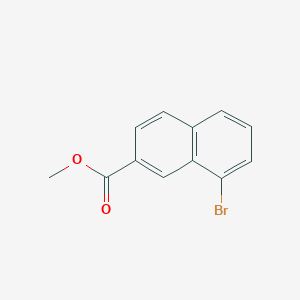

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)

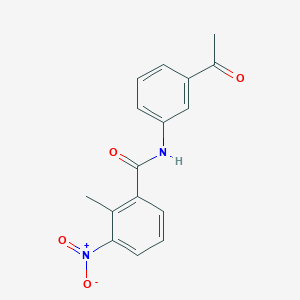

![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)

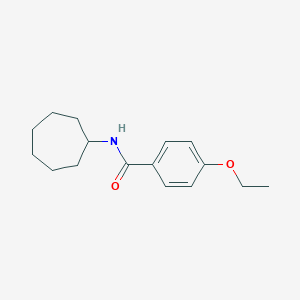

![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)